molecular formula C15H10N2O B8792741 4-Phenylquinazoline-6-carbaldehyde CAS No. 648449-08-5

4-Phenylquinazoline-6-carbaldehyde

Cat. No.: B8792741
CAS No.: 648449-08-5
M. Wt: 234.25 g/mol
InChI Key: URQMTVUNNHZDIJ-UHFFFAOYSA-N
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Description

4-Phenylquinazoline-6-carbaldehyde is a quinazoline derivative featuring a phenyl substituent at position 4 and a carbaldehyde functional group at position 5. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). This class of compounds is renowned for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The carbaldehyde group at position 6 enhances reactivity, enabling further derivatization for drug discovery or material science applications.

Properties

CAS No.

648449-08-5

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

4-phenylquinazoline-6-carbaldehyde

InChI

InChI=1S/C15H10N2O/c18-9-11-6-7-14-13(8-11)15(17-10-16-14)12-4-2-1-3-5-12/h1-10H

InChI Key

URQMTVUNNHZDIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-Phenylquinazoline-6-carbaldehyde can be contextualized by comparing it to related quinazoline carbaldehydes and heterocyclic aldehydes. Below is a detailed analysis based on reactivity, electronic effects, and pharmacological implications.

Structural and Electronic Comparisons

  • 4-Pyridinecarbaldehyde: This compound substitutes the phenyl group in this compound with a pyridine ring. The pyridine moiety introduces a nitrogen atom into the aromatic system, creating a strong electron-withdrawing effect.
  • 4-Substituted Benzaldehydes (e.g., 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde) :
    Substituents on the benzaldehyde ring significantly alter electronic properties. For instance, a nitro group (electron-withdrawing) reduces electron density at the carbaldehyde, while a methoxy group (electron-donating) increases it. In contrast, this compound lacks direct substituents on the phenyl ring, resulting in moderate electron density at the carbaldehyde, balancing reactivity and stability .

  • Thiophene-2-carbaldehyde :
    The thiophene ring introduces sulfur into the heterocyclic system, which enhances polarizability and π-stacking interactions. This may improve binding affinity in biological targets compared to phenyl or pyridine analogs. However, sulfur’s larger atomic size could sterically hinder certain reactions involving the carbaldehyde group .

Data Table: Comparative Analysis of Quinazoline Carbaldehydes

Compound Name Key Substituent Electronic Effect Reactivity Profile Pharmacological Inference
This compound Phenyl at C4 Moderate electron density Balanced nucleophilic addition Likely targets hydrophobic domains
4-Pyridinecarbaldehyde Pyridine at C4 Strong electron-withdrawing High electrophilicity Enhanced polar interactions
Thiophene-2-carbaldehyde Thiophene at C2 Polarizable sulfur atom Steric hindrance possible Improved π-stacking in binding
4-Nitrobenzaldehyde Nitro at C4 Strong electron-withdrawing Reduced electron density May enhance electrophilic attack

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